Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride

Description

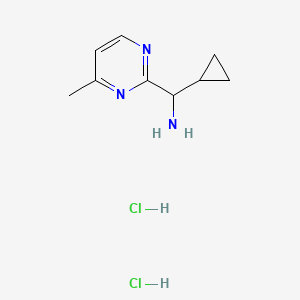

Chemical Name: Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride

CAS Number: 1203308-27-3

Molecular Formula: C₁₀H₁₇Cl₂N₃ (calculated based on structural analysis)

Structural Features:

- A cyclopropyl group attached to a methanamine backbone.

- A 4-methylpyrimidin-2-yl substituent, providing a nitrogen-rich aromatic heterocycle.

- Dihydrochloride salt form, enhancing aqueous solubility and stability compared to the free base .

Its pyrimidine core distinguishes it from pyridine-based analogs, offering distinct electronic and steric properties .

Properties

IUPAC Name |

cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBYSAKUZONUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrimidine intermediates. The cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrimidine ring is synthesized via condensation reactions involving appropriate precursors . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use . The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with pyridine- and pyrimidine-based analogs, focusing on substituent positions, heterocycle type, and commercial availability:

Critical Analysis of Differences

Heterocycle Type

- Pyrimidine vs. Pyridine : The pyrimidine ring in the target compound contains two nitrogen atoms, making it more electron-deficient than pyridine analogs. This enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors .

Substituent Position

- 4-Methyl Group: The methyl group at the 4-position on the pyrimidine/pyridine ring introduces steric bulk, which may influence conformational flexibility and target selectivity.

Salt Form

Research Findings and Practical Implications

- Solubility : The dihydrochloride form of the target compound has demonstrated superior solubility in aqueous buffers (e.g., >50 mg/mL in PBS), whereas free-base analogs require organic solvents for dissolution .

- Synthetic Utility : The pyrimidine core allows for regioselective functionalization at the 4- and 6-positions, enabling diversification for structure-activity relationship (SAR) studies .

- Commercial Considerations : Despite discontinuation by CymitQuimica , the compound remains accessible through suppliers like US Biological Life Sciences, highlighting its niche importance in drug discovery .

Biological Activity

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by a cyclopropyl group linked to a 4-methylpyrimidine moiety, positions it as an interesting candidate for various biological activities, particularly in neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : Approximately 235.16 g/mol

- Solubility : Soluble in water due to the presence of two hydrochloride groups, which enhance its reactivity in biological systems.

The compound's structure allows it to form hydrogen bonds, making it versatile for interactions with biological targets such as receptors and enzymes.

This compound interacts with specific molecular targets, modulating their activity. The cyclopropyl group and pyridine ring are critical for its binding affinity and specificity. Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions.

Pharmacological Potential

Research indicates that this compound exhibits:

- Neuroprotective Effects : Potential applications as an antidepressant or neuroprotective agent have been noted, particularly in preclinical studies focusing on its effects on neurological pathways.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory activity, although detailed mechanisms are yet to be fully elucidated.

Interaction Studies

Interaction studies have demonstrated that this compound binds to various receptors and enzymes:

- Binding Affinity : The compound shows promising binding affinities with neurotransmitter receptors, influencing pathways related to mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropyl group only | Limited pharmacological activity |

| 4-Methylpyridine | Pyridine ring only | Known for various biological activities but lacks cyclopropyl group |

| N-Methylpyridin-2-amine | Similar structure without cyclopropyl | Moderate activity |

This compound is unique due to its combination of a cyclopropyl group, pyridine ring, and amine functionality, granting it specific chemical and biological properties valuable in research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For example, studies have highlighted its potential as a lead compound for developing new antidepressants or neuroprotective agents.

- Inflammation Models : In vitro assays have demonstrated anti-inflammatory effects against specific cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Binding Studies : Interaction studies have shown that the compound can modulate the activity of key receptors involved in mood regulation, further supporting its potential therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.